Enalapril - 75847-73-3

Enalapril

Catalog Number: EVT-267168
CAS Number: 75847-73-3
Molecular Formula: C20H28N2O5
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enalapril, chemically known as (2S)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl] pyrrolidine-2-carboxylic acid, is a prodrug belonging to the class of substituted N-carboxymethyl dipeptides. [, ] It acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily utilized in research settings to investigate its impact on various physiological and pathological processes. [, , ] Enalapril is metabolized in the liver and kidney to its active form, enalaprilat. [, ]

Future Directions
  • Understanding Tissue-Specific Effects: Delving deeper into its differential effects on ACE activity and angiotensin II levels in various tissues and organs. []
  • Investigating Drug Combinations: Exploring the synergistic effects of Enalapril with other therapeutic agents in treating complex diseases. [, ]

Enalaprilat

Compound Description: Enalaprilat is the active metabolite of enalapril, formed through hydrolysis in the liver and kidneys. [] It acts as a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor, effectively blocking the conversion of angiotensin I to angiotensin II. [, ] This inhibition leads to vasodilation, reduced aldosterone secretion, and various beneficial effects in managing hypertension, heart failure, and other cardiovascular conditions. [, , , , , ]

Relevance: Enalaprilat is directly relevant to enalapril as its primary active metabolite. [] While enalapril itself possesses some activity, its conversion to enalaprilat is crucial for its therapeutic efficacy. [, ] Studies often analyze both compounds simultaneously to understand enalapril's pharmacokinetics and pharmacodynamics. [, ]

Ramipril

Compound Description: Ramipril is another ACE inhibitor commonly prescribed for hypertension, heart failure, and diabetic nephropathy. [, ] Similar to enalapril, it exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II. [, ]

Relevance: Ramipril is structurally related to enalapril, both belonging to the ACE inhibitor class. [, ] Research suggests that both drugs demonstrate comparable effectiveness in lowering blood pressure, with ramipril potentially exhibiting a slightly greater and more prolonged antihypertensive effect. [] This comparison highlights the similarities and differences within the ACE inhibitor class.

Lisinopril

Compound Description: Lisinopril, another member of the ACE inhibitor class, is employed in managing hypertension and heart failure. [] Its mechanism of action involves the inhibition of ACE, preventing the formation of angiotensin II. []

Relevance: Like enalapril, lisinopril shares a common mechanism of action as an ACE inhibitor. [] Studies comparing their efficacy suggest that lisinopril, within its dose range, may exert a greater antihypertensive effect than enalapril. [] This difference underscores the varying potencies and clinical responses within the ACE inhibitor class.

Captopril

Compound Description: Captopril, the first clinically available ACE inhibitor, is recognized for its short duration of action. [, ] Similar to enalapril, it effectively inhibits ACE, leading to a decrease in angiotensin II levels and subsequent vasodilation. [, ]

Nifedipine

Compound Description: Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for treating hypertension and angina. [, , , , ] It primarily acts by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, , , , ]

Relevance: Nifedipine, unlike enalapril, acts on a different molecular target, specifically calcium channels, to lower blood pressure. [, , , , ] Comparative studies investigating their efficacy and tolerability highlight the distinct mechanisms and clinical profiles of these two antihypertensive agents. [, , , , ] For example, while nifedipine demonstrates superior control of ambulatory blood pressure, particularly during the nighttime and early morning surge, it also exhibits a higher incidence of side effects such as flushing and edema compared to enalapril. []

Metoprolol

Compound Description: Metoprolol is a selective beta-1 adrenergic receptor blocker commonly used in treating hypertension, angina, and heart failure. [, ] It acts by blocking the effects of norepinephrine on the heart, leading to a decrease in heart rate and contractility, thereby reducing blood pressure. [, ]

Relevance: Metoprolol, unlike enalapril, targets beta-1 adrenergic receptors to lower blood pressure. [, ] Comparative studies underscore the distinct mechanisms and clinical characteristics of these two antihypertensive classes. [, ] For instance, both drugs show comparable efficacy in reducing blood pressure, but metoprolol significantly affects heart rate, whereas enalapril does not. [] This difference highlights their divergent cardiovascular effects.

Losartan

Compound Description: Losartan is a non-peptide angiotensin II receptor blocker, specifically targeting the AT1 receptor subtype. [, , ] By blocking the binding of angiotensin II to its receptor, losartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. [, , ] This targeted action makes it effective in treating hypertension and protecting organs like the kidneys from damage caused by high blood pressure. [, , ]

Relevance: Losartan presents a different approach to modulating the renin-angiotensin system compared to enalapril. [, , ] While enalapril inhibits ACE, losartan directly antagonizes the AT1 receptor, offering a more specific mechanism for suppressing the renin-angiotensin system. [, , ] Studies comparing their effects reveal intriguing differences: losartan demonstrates superior efficacy in reducing proteinuria and shows a lower incidence of cough compared to enalapril. [, ] Additionally, losartan does not directly affect bradykinin levels, potentially contributing to its favorable side effect profile compared to ACE inhibitors. [, ]

Candesartan Cilexetil

Compound Description: Candesartan cilexetil, an angiotensin II receptor blocker similar to losartan, acts by selectively inhibiting the AT1 receptor. [] Once metabolized to candesartan, it effectively blocks the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. []

Relevance: Candesartan cilexetil shares a similar mechanism of action with losartan, both acting as AT1 receptor blockers. [] Research suggests that candesartan cilexetil, like losartan, is not associated with cough, a common side effect observed with ACE inhibitors like enalapril. [] This finding highlights a potential advantage of AT1 receptor blockers over ACE inhibitors in specific patient populations.

Felodipine

Compound Description: Felodipine, a dihydropyridine calcium channel blocker, is primarily used in managing hypertension. [, ] It exerts its antihypertensive effects by blocking calcium influx into vascular smooth muscle cells, resulting in vasodilation. [, ]

Relevance: Felodipine, unlike enalapril, acts on calcium channels to lower blood pressure. [, ] Comparative studies investigating their combined use demonstrate the potential for synergistic effects in reducing blood pressure, highlighting the benefits of combining drugs with different mechanisms of action in hypertension management. []

Amlodipine

Compound Description: Amlodipine, another long-acting dihydropyridine calcium channel blocker, is widely prescribed for treating hypertension and angina. [, ] It acts by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [, ]

Relevance: Amlodipine, similar to felodipine and nifedipine, exerts its antihypertensive effects through calcium channel blockade, contrasting with enalapril's ACE inhibition mechanism. [, ] Studies comparing amlodipine with enalapril demonstrate similar efficacy in reducing blood pressure, but amlodipine, like other dihydropyridine calcium channel blockers, might be associated with a higher incidence of side effects such as peripheral edema. [, ]

Flosequinan

Compound Description: Flosequinan is a vasodilator that acts as a selective inhibitor of cGMP-specific phosphodiesterase type 5, leading to increased levels of cyclic GMP in vascular smooth muscle cells and subsequent vasodilation. [] It was investigated for the treatment of chronic heart failure but is no longer widely used due to concerns about potential adverse effects. []

Relevance: Flosequinan offers a distinct mechanism for treating heart failure compared to enalapril. [] While enalapril primarily acts by inhibiting the renin-angiotensin system, flosequinan exerts its effects through cGMP-mediated vasodilation. [] Studies comparing their efficacy in heart failure highlight the potential for alternative therapeutic approaches. []

Paricalcitol

Compound Description: Paricalcitol is a synthetic, active vitamin D analog that exerts its effects by binding to the vitamin D receptor. [] It is primarily used to treat secondary hyperparathyroidism associated with chronic kidney disease. []

Relevance: Paricalcitol's inclusion in studies alongside enalapril highlights the multifaceted nature of cardiovascular disease management. [] While enalapril targets the renin-angiotensin system, paricalcitol addresses calcium and phosphate metabolism disturbances often present in chronic kidney disease, which contribute to cardiovascular complications. []

Hydrochlorothiazide

Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in managing hypertension. [, ] It acts by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion and a reduction in blood volume, thereby lowering blood pressure. [, ]

Relevance: Hydrochlorothiazide, as a diuretic, offers a complementary mechanism to enalapril's ACE inhibition in hypertension management. [, ] They are often used in combination to achieve better blood pressure control than either drug alone. [, ] Studies investigating their combined use demonstrate the effectiveness of combining drugs with different mechanisms of action to target multiple pathways involved in blood pressure regulation. [, ]

Simvastatin

Compound Description: Simvastatin is a member of the statin class of drugs, primarily prescribed for lowering cholesterol levels and reducing the risk of cardiovascular events. [] It acts by inhibiting HMG-CoA reductase, a key enzyme involved in cholesterol synthesis. []

Relevance: Simvastatin's inclusion in studies alongside enalapril highlights the importance of addressing multiple cardiovascular risk factors. [] While enalapril targets blood pressure regulation, simvastatin aims to lower cholesterol levels, both of which are crucial for reducing cardiovascular morbidity and mortality. []

Classification and Source

Enalapril is classified as a synthetic ACE inhibitor. Its chemical name is (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, and it is often marketed in the form of its maleate salt, enalapril maleate. The compound was first synthesized by Merck Sharp and Dohme and has become a cornerstone in the treatment of cardiovascular diseases due to its efficacy in lowering blood pressure and improving cardiac function .

Synthesis Analysis

The synthesis of enalapril involves several key steps:

  1. Starting Materials: The synthesis typically begins with the benzyl ester of L-alanyl-L-proline.
  2. Reactions: The process includes a series of reactions such as condensation, reduction, and amination. For instance, one method involves the diastereoselective reductive amination of an α-ketoester with alanylproline using Raney-Nickel as a catalyst .
  3. Technical Parameters: The reaction conditions often include:
    • Use of solvents such as ethanol and acetic acid.
    • Hydrogenation under controlled pressure (approximately 14 psia).
    • Temperature regulation (typically around room temperature) to optimize yield and selectivity .

An alternative method utilizes benzyl alcohol as a starting material, leading to enalapril maleate through a series of reactions that avoid toxic reagents like phosgene .

Molecular Structure Analysis

Enalapril has a complex molecular structure characterized by the following features:

  • Molecular Formula: C20_{20}H28_{28}N2_{2}O5_{5}
  • Molecular Weight: 360.45 g/mol
  • Structural Components: The molecule contains an ethoxycarbonyl group, a phenylpropyl moiety, and a proline structure which contributes to its biological activity .

X-ray crystallographic studies have provided insights into its conformation when bound to ACE, revealing how structural elements contribute to its potency and specificity .

Chemical Reactions Analysis

Enalapril undergoes several important chemical reactions:

  • De-esterification: In vivo conversion to enalaprilat, its active form, occurs through hydrolysis of the ethyl ester group. This process is critical for its therapeutic efficacy .
  • Interaction with ACE: Enalapril competitively inhibits ACE by mimicking the natural substrate angiotensin I, leading to decreased production of angiotensin II and subsequent vasodilation .
Mechanism of Action

The mechanism by which enalapril exerts its effects involves:

  1. Inhibition of Angiotensin-Converting Enzyme: By blocking ACE, enalapril reduces the conversion of angiotensin I to angiotensin II.
  2. Decrease in Vasoconstriction: This inhibition leads to lower levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
  3. Impact on Aldosterone Secretion: Lower angiotensin II levels also decrease aldosterone secretion from the adrenal glands, promoting sodium excretion and further lowering blood pressure .
Physical and Chemical Properties Analysis

Enalapril exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in water, methanol, and ethanol; poorly soluble in organic solvents like chloroform.
  • Stability: Stable under normal conditions but sensitive to light and moisture .
  • pH Range: The compound is stable within a pH range typical for physiological conditions.
Applications

Enalapril's primary applications include:

  • Hypertension Management: Used extensively to treat high blood pressure by promoting vasodilation.
  • Heart Failure Treatment: Helps improve symptoms in patients with heart failure by reducing cardiac workload.
  • Renoprotection: Beneficial in diabetic nephropathy by reducing glomerular pressure through angiotensin II inhibition .
Molecular Design and Synthesis of Enalapril

Prodrug Activation Mechanisms and Biotransformation to Enalaprilat

Enalapril is a pharmacologically inactive diethyl ester prodrug designed to overcome the poor oral bioavailability of its active metabolite, enalaprilat. Following oral administration, enalapril undergoes rapid hepatic deesterification catalyzed by carboxylesterases, primarily in the liver, to yield enalaprilat—a potent angiotensin-converting enzyme (ACE) inhibitor [1] [9]. This biotransformation is critical, as enalapril itself exhibits weak ACE inhibition (<1% of enalaprilat’s potency). Pharmacokinetic studies reveal that enalapril is 60% absorbed orally, with approximately 40% systemic bioavailability as enalaprilat. The Cₘₐₓ of enalaprilat occurs 3–4 hours post-dose, and both compounds undergo renal excretion without further metabolism [1] [4]. The prodrug strategy significantly enhances intestinal absorption by increasing lipophilicity, circumventing the polar carboxylate group’s limitations in enalaprilat [9].

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat

ParameterEnalaprilEnalaprilat
Oral Absorption60%Negligible
Bioavailability-40%*
Tₘₐₓ (hours)13–4
Primary MetabolismHepatic hydrolysisMinimal
Elimination RouteRenal (unchanged)Renal (unchanged)
Functional Half-life-11 hours

*Bioavailability relative to intravenous enalaprilat [1] [4] [9].

Structure-Activity Relationship (SAR) in Angiotensin-Converting Enzyme (ACE) Inhibition

Enalaprilat’s inhibitory potency stems from its mimicry of the transition state during ACE-mediated cleavage of angiotensin I. Key SAR features include:

  • Zinc-Binding Group: The carboxylate moiety in enalaprilat chelates the active-site zinc ion of ACE, replacing the sulfhydryl group in captopril. This modification reduces adverse effects (e.g., rash) while retaining potency [2] [6].
  • Proline Residue: The C-terminal L-proline optimizes binding to the S₂ subsite of ACE. Replacement with saturated bicyclic amino acids (e.g., octahydroindole-2-carboxylic acid) maintains potency, confirming the subsite’s tolerance for hydrophobic, constrained rings [5].
  • Phenylbutyl Side Chain: The N-phenylpropyl group (in enalaprilat) occupies the S₁ hydrophobic pocket, enhancing affinity. Molecular modeling shows that extending this chain reduces activity, underscoring steric constraints [2] [6].

Enalaprilat (Kᵢ = 0.00078 µM) exhibits ~1.4-fold greater potency than captopril (Kᵢ = 0.00111 µM) due to optimized subsite interactions [3].

Table 2: Structural Features and ACE Inhibition Potency of Key Inhibitors

InhibitorZinc-Binding GroupC-Terminal ResidueKᵢ (µM)
CaptoprilSulfhydryl (SH)D-Methylproline0.00111
EnalaprilatCarboxylate (COO⁻)L-Proline0.00078
LisinoprilCarboxylate (COO⁻)L-Lysine0.00027
RXPA380*PhosphinateBicyclic proline analog0.003

*C-domain selective inhibitor [2] [3] [6].

Synthetic Pathways and Optimization of Enalapril Maleate

The synthesis of enalapril maleate (MK-421) employs a stereoselective reductive amination strategy. The key steps involve:

  • Condensation: Ethyl 2-oxo-4-phenylbutanoate reacts with L-alanyl-L-proline under reductive conditions (NaBH₃CN), forming the N-[(S)-1-carbethoxy-3-phenylpropyl]alanyl-proline dipeptide backbone. This step ensures the critical S-configuration at the carboxyalkyl side chain, essential for ACE binding [9].
  • Salt Formation: The free diacid is converted to the maleate salt (enalapril maleate) to enhance crystallinity, stability, and oral absorption. This mitigates the compound’s inherent hygroscopicity [9].
  • Purification: Recrystallization from ethanol/water yields enantiomerically pure (>99%) enalapril maleate. Process optimization focuses on minimizing the cytotoxic byproduct N-ethylpiperidine [9].

Yield improvements (from 45% to 82%) were achieved by optimizing solvent polarity and reducing agent stoichiometry, enabling large-scale production [9].

Structural Biology Insights: Enzyme-Inhibitor Binding Conformations

High-resolution X-ray crystallography (PDB: 1UZE) reveals that enalaprilat binds the C-domain of human somatic ACE (sACE) via:

  • Zinc Coordination: The carboxylate group of enalaprilat forms bidentate coordination with the active-site Zn²⁺ ion at distances of 2.1–2.3 Å, displacing the catalytic water molecule [3] [6].
  • Hydrogen Bonding: The carbonyl oxygen of the alanyl moiety hydrogen-bonds with Ala354 (2.9 Å), while the proline carboxylate interacts with Lys511 (3.2 Å) and Tyr520 (2.7 Å).
  • Hydrophobic Contacts: The phenylbutyl side chain occupies the S₁ pocket lined by Phe512, Val518, and Trp357, contributing ~40% of the binding energy via van der Waals interactions [3] [6].

QM/MM simulations confirm that enalaprilat stabilizes a tetrahedral transition state analogous to the ACE-substrate complex. Notably, chloride ions (Cl⁻) at positions I and II (10–21 Å from zinc) maintain the active-site conformation but do not directly participate in inhibitor binding [3] [6].

Table 3: Key Binding Interactions of Enalaprilat with tACE (PDB: 1UZE)

ResidueInteraction TypeDistance (Å)Energetic Contribution
Zn²⁺Bidentate coordination2.1–2.3-50 kJ/mol
Ala354H-bond (carbonyl oxygen)2.9-12 kJ/mol
Lys511H-bond (proline carboxyl)3.2-8 kJ/mol
Tyr520H-bond (proline carboxyl)2.7-15 kJ/mol
Phe512Hydrophobic packing3.8-20 kJ/mol
Val518Hydrophobic packing4.1-18 kJ/mol

Simulation data from combined QM/MM studies [3] [6].

Compound List: Enalapril, Enalaprilat, Captopril, Lisinopril, RXPA380, Fosinopril, Angiotensin I, Angiotensin II, MK-421, Enalapril Maleate.

Properties

CAS Number

75847-73-3

Product Name

Enalapril

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1

InChI Key

GBXSMTUPTTWBMN-XIRDDKMYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Solubility

In water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Synonyms

Enalapril
Enalapril Maleate
Maleate, Enalapril
MK 421
MK-421
MK421
Renitec
Renitek

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.